molecular formula C21H19N3O2 B2585137 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359214-95-1

2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2585137
CAS RN: 1359214-95-1
M. Wt: 345.402
InChI Key: JVSCZJIDYQVFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Scientific Research Applications

Applications in Environmental and Health Monitoring

  • Environmental Exposure Assessment : Research has focused on assessing human exposure to various chemicals, including parabens and bisphenol A diglycidyl ether (BADGE), in indoor dust and other environmental samples. These studies are crucial for understanding the prevalence of chemical exposures in different environments and their potential health impacts (Lei Wang et al., 2012).

  • Biomonitoring of Chemical Metabolites : Investigations into the presence of chemical metabolites in urine samples from various populations, including children and adolescents, highlight the importance of biomonitoring for public health. Such studies provide insights into the body's processing of chemicals and potential exposure risks (Max Scherer et al., 2020).

Drug Development and Pharmacokinetics

  • Novel Drug Compounds : Research into new chemical entities, such as non-steroidal anti-inflammatory agents, showcases the ongoing development of drugs with potential therapeutic benefits. These studies involve evaluating pharmacokinetic parameters and bioequivalence to ensure safety and efficacy (L. Annunziato et al., 1993).

  • Metabolism and Excretion Studies : Understanding how novel compounds are metabolized and excreted by the body is crucial for drug development. Research efforts in this area help characterize the pharmacokinetic profile of new drugs, informing dosage recommendations and safety assessments (P. Kavanagh et al., 2012).

Photoprotection and Skin Health

  • UV Filter Substances : Investigations into photoallergic contact dermatitis from UV filter substances in sunscreen products highlight the need for understanding chemical sensitivities and developing safer sun protection options. Such research underscores the importance of selecting appropriate UV filters for skin health and safety (T. Schmidt et al., 1998).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-3-5-16(6-4-15)14-23-11-12-24-20(21(23)25)13-19(22-24)17-7-9-18(26-2)10-8-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSCZJIDYQVFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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